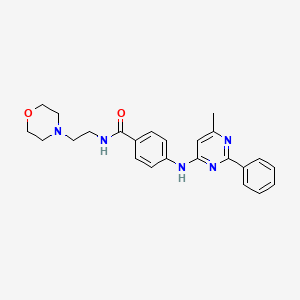![molecular formula C10H17NO3 B14477156 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one CAS No. 66279-28-5](/img/structure/B14477156.png)
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diethyl-1,4-dioxa-7-azaspiro[44]nonan-8-one is a chemical compound that belongs to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one typically involves the reaction of diethylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is often a ketone or an aldehyde.
Reduction: The major product is typically an amine.
Substitution: The major products are substituted spiro compounds.
Aplicaciones Científicas De Investigación
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but with a different ring size.
1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the diethyl substitution.
2,6-Dioxaspiro[3.3]heptane: A smaller spirocyclic compound with different functional groups.
Uniqueness
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
66279-28-5 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
9,9-diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one |
InChI |
InChI=1S/C10H17NO3/c1-3-9(4-2)8(12)11-7-10(9)13-5-6-14-10/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
PRFPOXNHGSTLGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NCC12OCCO2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


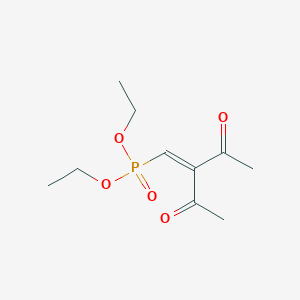
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)


![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
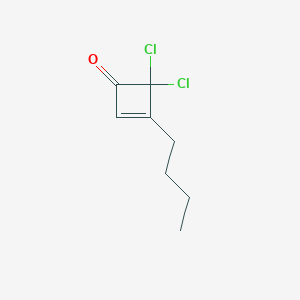
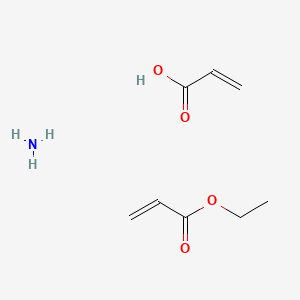
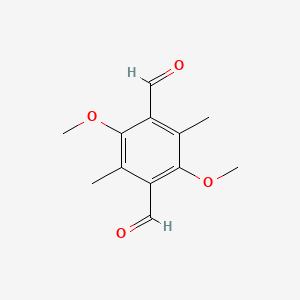
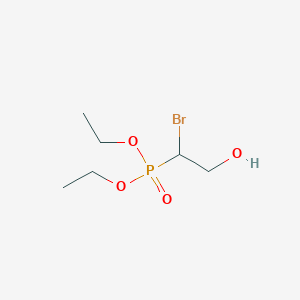
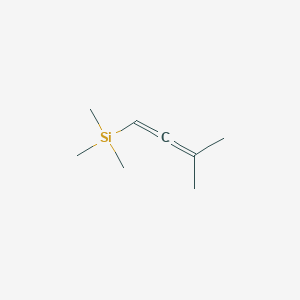
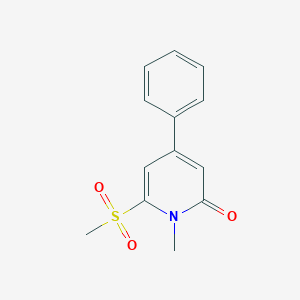

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
